molecular formula C20H18N4O4 B11562275 2-[(3-methylphenyl)amino]-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide (non-preferred name)

2-[(3-methylphenyl)amino]-N'-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide (non-preferred name)

Cat. No.: B11562275
M. Wt: 378.4 g/mol
InChI Key: HGCDCDXKCVMPPU-WSDLNYQXSA-N
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Description

2-[(3-methylphenyl)amino]-N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-methylphenyl)amino]-N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the hydrazide: This involves the reaction of an appropriate acyl hydrazide with an aromatic amine under acidic or basic conditions.

    Condensation reaction: The hydrazide is then reacted with an aldehyde or ketone to form the final product. This step often requires a catalyst and is carried out under reflux conditions to ensure complete reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-[(3-methylphenyl)amino]-N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.

Scientific Research Applications

2-[(3-methylphenyl)amino]-N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to interfere with cellular processes.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of 2-[(3-methylphenyl)amino]-N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide involves its interaction with specific molecular targets. These interactions can lead to the inhibition of enzymes or disruption of cellular pathways, which is the basis for its potential therapeutic effects. The exact molecular targets and pathways are still under investigation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-3-methylphenoxy)-N’-[{5’-(substituted aryl)-furan-2’-yl}-methylidene]-acetohydrazides: These compounds share a similar core structure but differ in their substituents, which can lead to different chemical and biological properties.

    Indole derivatives: These compounds also feature aromatic and heterocyclic structures and are studied for their wide range of biological activities.

Uniqueness

What sets 2-[(3-methylphenyl)amino]-N’-{(E)-[5-(4-nitrophenyl)furan-2-yl]methylidene}acetohydrazide apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C20H18N4O4

Molecular Weight

378.4 g/mol

IUPAC Name

2-(3-methylanilino)-N-[(E)-[5-(4-nitrophenyl)furan-2-yl]methylideneamino]acetamide

InChI

InChI=1S/C20H18N4O4/c1-14-3-2-4-16(11-14)21-13-20(25)23-22-12-18-9-10-19(28-18)15-5-7-17(8-6-15)24(26)27/h2-12,21H,13H2,1H3,(H,23,25)/b22-12+

InChI Key

HGCDCDXKCVMPPU-WSDLNYQXSA-N

Isomeric SMILES

CC1=CC(=CC=C1)NCC(=O)N/N=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=CC=C1)NCC(=O)NN=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

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